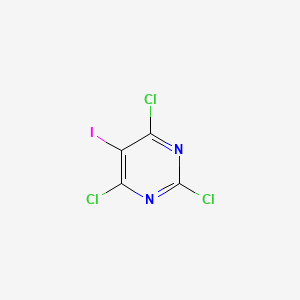

2,4,6-Trichloro-5-iodopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-5-iodopyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3IN2/c5-2-1(8)3(6)10-4(7)9-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBKQYDNIUTLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137576-61-4 | |

| Record name | 2,4,6-trichloro-5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trichloro-5-iodopyrimidine: Properties, Synthesis, and Reactivity for Advanced Research and Drug Discovery

Authored by a Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles stand out as pivotal structural motifs. Among these, pyrimidine scaffolds, adorned with a unique combination of halogen atoms, offer a versatile platform for the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth technical overview of 2,4,6-Trichloro-5-iodopyrimidine, a highly functionalized pyrimidine derivative. While direct literature on this specific compound is emerging, this document synthesizes available data and draws upon the well-established chemistry of its precursor, 2,4,6-trichloropyrimidine, and related halopyrimidines to provide a comprehensive resource for researchers, scientists, and professionals in drug development. The strategic placement of three chlorine atoms and a sterically demanding iodine atom on the pyrimidine ring creates a unique electronic and steric environment, paving the way for selective chemical transformations and the development of molecules with tailored biological activities.

Physicochemical Properties

The introduction of an iodine atom at the 5-position of 2,4,6-trichloropyrimidine significantly influences its physical properties, most notably its molecular weight and melting point. The increased molecular mass and intermolecular forces due to the larger iodine atom result in a higher melting point compared to its non-iodinated precursor.

| Property | This compound | 2,4,6-Trichloropyrimidine |

| CAS Number | 1137576-61-4 | 3764-01-0 |

| Molecular Formula | C₄Cl₃IN₂ | C₄HCl₃N₂ |

| Molecular Weight | 309.32 g/mol | 183.42 g/mol |

| Appearance | White to off-white solid (predicted) | White or Colorless to Light yellow powder to lump to clear liquid[1] |

| Melting Point | 97.0-98.0 °C | 23-25 °C |

| Boiling Point | 306.2±37.0 °C (predicted) | 210-215 °C |

| Density | Not available | 1.595 g/mL at 20 °C |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound is logically approached via the direct iodination of its readily available precursor, 2,4,6-trichloropyrimidine.

Part 1: Synthesis of 2,4,6-Trichloropyrimidine

The industrial synthesis of 2,4,6-trichloropyrimidine typically starts from barbituric acid.[2] The process involves the reaction of barbituric acid with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst.[2] An improved two-step, one-pot synthesis has been developed, which involves an initial reaction with POCl₃ followed by the introduction of phosphorus pentachloride (PCl₅) or reactants that form it in situ (e.g., PCl₃ and chlorine gas), leading to high yields of the desired product.[2]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a gas inlet, charge phosphorus oxychloride (POCl₃).

-

Slowly add barbituric acid to the POCl₃ with stirring. A catalyst, such as N-methylpyrrolidone, may be added at this stage.

-

Heat the reaction mixture to a temperature of 70-80 °C.

-

After an initial reaction period, add phosphorus trichloride (PCl₃) to the mixture.

-

Introduce chlorine gas into the reaction mixture while maintaining the temperature at 70-80 °C. Vigorous gas evolution (HCl) will be observed.

-

Upon completion of the reaction (monitored by GC or TLC), the excess POCl₃ and the product can be separated by distillation.

Caption: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid.

Part 2: Iodination of 2,4,6-Trichloropyrimidine

The introduction of an iodine atom at the C5 position of the pyrimidine ring can be achieved through electrophilic iodination. The electron-deficient nature of the pyrimidine ring necessitates the use of an iodinating agent in the presence of an oxidizing agent or a strong electrophilic iodine source. Common methods for the iodination of aromatic and heteroaromatic compounds involve the use of molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid, sulfuric acid, or hydrogen peroxide, which generates the highly electrophilic iodine cation (I⁺).[3] Another effective method for iodinating pyrimidines is the use of iodine with a silver salt, such as silver nitrate (AgNO₃), under solvent-free mechanochemical conditions, which is considered a green chemistry approach.[4]

Proposed Experimental Protocol: Iodination of 2,4,6-Trichloropyrimidine

-

In a reaction vessel, dissolve 2,4,6-trichloropyrimidine in a suitable solvent such as glacial acetic acid or sulfuric acid.

-

Add molecular iodine (I₂) to the solution.

-

Slowly add an oxidizing agent (e.g., concentrated nitric acid or hydrogen peroxide) dropwise to the reaction mixture with stirring, while maintaining the temperature below 25 °C.

-

After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the solid product by filtration, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound.

Caption: Proposed synthesis of this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the presence of four halogen atoms on the electron-deficient pyrimidine ring. The chlorine atoms at the C2, C4, and C6 positions are susceptible to nucleophilic aromatic substitution, while the iodine atom at the C5 position is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such couplings is I > Br > Cl > F.[5]

Nucleophilic Aromatic Substitution

The chlorine atoms at the C2, C4, and C6 positions can be selectively displaced by various nucleophiles. The C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position. Reactions with nucleophiles such as anilines have been shown to yield mono- and di-substituted products, with the regioselectivity being influenced by the reaction conditions and the nature of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-iodo group is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters.[6] This is a powerful tool for introducing aryl, heteroaryl, or vinyl groups at the C5 position. The reactivity of halopyrimidines in Suzuki coupling is significantly higher than that of analogous benzene derivatives due to the electron-deficient nature of the pyrimidine ring.[7]

-

Stille Coupling: The Stille reaction involves the coupling of the C5-iodo group with organostannanes.[8][9] This method is known for its tolerance of a wide variety of functional groups.[10]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling with amines, providing access to 5-amino-pyrimidine derivatives.

The selective reactivity of the different halogen atoms allows for a stepwise functionalization of the pyrimidine core, making this compound a valuable building block for creating complex molecular architectures.

Caption: General reactivity trend of halogens in cross-coupling reactions.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available, its spectroscopic properties can be predicted based on the data for 2,4,6-trichloropyrimidine.

-

¹H NMR: 2,4,6-trichloropyrimidine exhibits a singlet for the C5 proton at approximately δ 7.39-7.45 ppm in CDCl₃.[11] In this compound, this proton is absent.

-

¹³C NMR: For 2,4,6-trichloropyrimidine, the carbon signals appear at approximately δ 162.88 (C2, C6), 160.10 (C4), and 120.04 (C5) ppm in CDCl₃.[11] In the iodo-derivative, the C5 signal would be absent, and the signals for the other carbons would experience shifts due to the electronic effect of the iodine atom. The C5 carbon directly attached to iodine would likely appear at a much lower field.

-

IR Spectroscopy: The IR spectrum of 2,4,6-trichloropyrimidine shows characteristic absorptions for the aromatic ring C-H stretch (~3108 cm⁻¹), C=N stretching (~1529 cm⁻¹), C-N stretching (~1277 cm⁻¹), and C-Cl stretching (~754 cm⁻¹).[11] The spectrum of the 5-iodo derivative would lack the C-H stretching band and would show additional vibrations associated with the C-I bond.

-

Mass Spectrometry: The mass spectrum of 2,4,6-trichloropyrimidine shows a molecular ion peak (M⁺) at m/z 182, with a characteristic isotopic pattern for three chlorine atoms.[12] The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 308, with a complex isotopic pattern due to the presence of three chlorine atoms and one iodine atom.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Based on the safety data for 2,4,6-trichloropyrimidine, the compound is expected to be an irritant to the skin, eyes, and respiratory system.[13] It is also likely to be harmful if swallowed, inhaled, or absorbed through the skin.[13]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in drug discovery and materials science. Its unique arrangement of four halogen atoms with distinct reactivities allows for selective and sequential chemical modifications. This guide provides a foundational understanding of its properties, synthesis, and reactivity, drawing upon established chemical principles and data from closely related compounds. As research into this and similar polyhalogenated pyrimidines continues, new synthetic methodologies and applications are anticipated to emerge, further solidifying the importance of this class of compounds in advancing chemical and pharmaceutical sciences.

References

- US Patent US9238615B2, "Process for the iodination of aromatic compounds", published January 19, 2016.

-

Schomaker, J. M., & Delia, T. J. (2000). 2,4,6-Trichloropyrimidine. Reaction with anilines. Journal of Heterocyclic Chemistry, 37(6), 1457-1462. [Link]

- US Patent US5898073A, "Process for the preparation of 2,4,6-trichloropyrimidine", published April 27, 1999.

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125-7128. [Link]

-

Kim, J. H., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(11), 2949. [Link]

- CN Patent CN101550108A, "Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine", published October 7, 2009.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]

-

Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 672–677. [Link]

-

MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(2), M1190. [Link]

-

Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 672–677. [Link]

-

Ma, J., et al. (2021). Quasi-Free Electron-Mediated Radiation Sensitization by C5-Halopyrimidines. The Journal of Physical Chemistry A, 125(36), 7876–7885. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 71(6), 672–677. [Link]

-

Wikipedia. (2023, November 29). Stille reaction. Retrieved from [Link]

-

MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(10), 1648. [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(10), 1648. [Link]

-

Ferreira da Silva, F., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 26(17), 5309. [Link]

-

Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Kumar, A., et al. (2020). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 85(15), 10108–10116. [Link]

-

OICC Press. (2021). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 11(2), 167-174. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

Dmowski, W., & Haas, A. (1987). A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. Journal of Fluorine Chemistry, 37(3), 401-408. [Link]

Sources

- 1. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 3. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling | NROChemistry [nrochemistry.com]

- 11. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 12. 2,4,6-Trichloropyrimidine(3764-01-0) 1H NMR spectrum [chemicalbook.com]

- 13. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,6-Trichloro-5-iodopyrimidine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trichloro-5-iodopyrimidine, a pivotal halogenated pyrimidine derivative. Central to its utility in synthetic chemistry is its precise molecular weight of 309.32 g/mol .[1][2] This document details the compound's core physicochemical properties, outlines a robust synthesis and purification protocol, explores its chemical reactivity and significant applications in drug discovery, and establishes a framework for its analytical characterization. It is intended for researchers, chemists, and professionals in drug development who utilize complex heterocyclic intermediates.

Core Physicochemical Properties

This compound is a highly functionalized heterocyclic compound, whose reactivity is dictated by the distinct electronic nature of its substituents. The electron-withdrawing effects of the three chlorine atoms and the iodine atom make the pyrimidine ring highly susceptible to nucleophilic substitution, a feature extensively exploited in organic synthesis.

A summary of its key identifiers and physical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Molecular Weight | 309.32 g/mol | [1][2] |

| Molecular Formula | C₄Cl₃IN₂ | [1][2][3] |

| CAS Number | 1137576-61-4 | [1][3] |

| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)Cl)I | [2] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [2] |

Understanding these fundamental properties is the first step in designing effective synthetic routes and ensuring the stability and integrity of the material during storage and handling. The specified storage conditions are critical for preventing degradation.[2]

Synthesis and Characterization: A Self-Validating System

The synthesis of halogenated pyrimidines is a well-established field, yet achieving high purity and yield requires careful control of reaction conditions. The synthesis of this compound typically starts from a more common precursor, 2,4,6-Trichloropyrimidine, which itself is synthesized from barbituric acid.

Synthesis of 2,4,6-Trichloropyrimidine (Precursor)

The established and reliable method for synthesizing the precursor involves the chlorination of barbituric acid.[4][5][6][7]

Causality Behind Experimental Choices:

-

Reagents: Phosphorus oxychloride (POCl₃) is used as both a solvent and a chlorinating agent.[5][7] The reaction is often catalyzed by tertiary amines like N,N-dimethylaniline to facilitate the conversion of the keto groups of barbituric acid into chloro-substituents.

-

Temperature Control: The reaction temperature is carefully controlled, often heated to reflux, to drive the reaction to completion while minimizing the formation of byproducts.[4]

-

Work-up: The work-up procedure involving distillation is crucial for separating the product from excess POCl₃ and other phosphorus-containing byproducts.[4][5]

Step-by-Step Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, barbituric acid is suspended in an excess of phosphorus oxychloride.

-

Catalyst Addition: A catalytic amount of N,N-diethylaniline or a similar tertiary amine is added.

-

Chlorination: The mixture is heated to reflux (approx. 105-110 °C) and maintained for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Purification: Excess phosphorus oxychloride is removed by distillation under reduced pressure. The crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation to yield a colorless to yellowish liquid or solid.[8]

Iodination to form this compound

The subsequent step is the regioselective iodination at the C5 position.

Causality Behind Experimental Choices:

-

Iodinating Agent: N-Iodosuccinimide (NIS) is a preferred iodinating agent due to its mild nature and ease of handling. The reaction is typically conducted in a strong acid, like sulfuric acid, which acts as a catalyst and solvent, activating both the pyrimidine ring and the iodinating agent.

-

Regioselectivity: The C5 position is the most electron-rich position on the trichloropyrimidine ring and is thus the most susceptible to electrophilic substitution.

Step-by-Step Protocol:

-

Dissolution: 2,4,6-Trichloropyrimidine is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in an ice bath.

-

Iodination: N-Iodosuccinimide is added portion-wise, maintaining the low temperature to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

-

Quenching and Isolation: The reaction mixture is carefully poured onto ice water, causing the product to precipitate. The solid is collected by filtration, washed with water to remove residual acid, and then washed with a sodium thiosulfate solution to remove any unreacted iodine.

-

Drying: The product is dried under vacuum to yield the final this compound.

Workflow for the Synthesis of this compound

Caption: A two-part workflow diagram illustrating the synthesis pathway from barbituric acid to the final product.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[9][10] Halogenated pyrimidines like this compound are exceptionally valuable as intermediates because their substituents can be selectively replaced through nucleophilic aromatic substitution (SₙAr) reactions. This allows for the systematic construction of complex molecular libraries for drug screening.[11][12]

The reactivity of the chlorine atoms varies based on their position (C2, C4, C6), enabling sequential and regioselective substitutions. This differential reactivity is the cornerstone of its utility. For instance, the chlorine at C4 is generally the most reactive, followed by C2/C6. The iodine at C5 can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), further expanding its synthetic potential. This multi-functional handle allows for the creation of diverse 2,4,5,6-tetrasubstituted pyrimidines, which are explored as kinase inhibitors, antivirals, and antibacterial agents.[13][14][15]

Diagram of Reactive Sites on this compound

Caption: Reactivity map showing sites for SNAr and cross-coupling reactions on the pyrimidine core.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques must be employed. This constitutes a self-validating system where orthogonal methods confirm the material's integrity.

| Technique | Purpose | Expected Outcome |

| ¹³C NMR | Structural Confirmation | Confirms the carbon backbone and the presence of four distinct aromatic carbons attached to different halogens/nitrogen. |

| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular ion peak (M⁺) should correspond to the calculated molecular weight (309.32 g/mol ), showing the characteristic isotopic pattern for three chlorine atoms and one iodine atom. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A primary peak should be observed, with the area percent representing the purity of the compound (typically >97%). |

| Gas Chromatography (GC) | Purity and Volatile Impurity Check | Confirms purity and detects residual solvents or volatile precursors like 2,4,6-trichloropyrimidine. |

Safety and Handling

This compound is a hazardous substance that must be handled with appropriate care.

-

Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation.[2][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][18][19]

-

Handling: Use only in a well-ventilated area or a fume hood. Avoid breathing dust/fumes.[17][18] Wash hands thoroughly after handling.[17][18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17] Keep away from incompatible materials such as strong oxidizing agents.

References

- 2,4,6-trichloro-5-iodo-pyrimidine. Vertex AI Search.

- This compound - Achmem. Achmem.

- SAFETY DATA SHEET - Fisher Scientific (2,4,6-Trichloropyrimidine). Fisher Scientific.

- Chemical Label for this compound. Various.

- SAFETY DATA SHEET - Fisher Scientific (2,4,6-Trichloropyrimidine-5-carboxaldehyde). Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific (2,4,6-Trichloropyrimidine). Thermo Fisher Scientific.

- This compound | 1137576-61-4. ChemicalBook.

- 2,4,6-Trichloropyrimidine synthesis. ChemicalBook.

- Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.

- This compound CAS NO:1137576-61-4. IndiaMART.

- 2,4,6-Trichloropyrimidine | 3764-01-0. ChemicalBook.

- 2-4-5-Trichloropyrimidine. LifeChem Pharma India.

- Process for the preparation of 2,4,6-trichloropyrimidine.

- Process for preparing 2,4,6-trichloropyrimidine.

- 2,4,6-Trichloro-5-fluoropyrimidine. MySkinRecipes.

- 2,4,5-Trichloropyrimidine. Chem-Impex.

- Recent Advances in Pyrimidine-Based Drugs. PMC.

- Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Orapuh.

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic

- The application of multi-component reactions in drug discovery. PubMed.

- Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Tre

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. achmem.com [achmem.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 6. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 7. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 8. 2,4,6-Trichloropyrimidine | 3764-01-0 [chemicalbook.com]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4,6-Trichloro-5-fluoropyrimidine [myskinrecipes.com]

- 12. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lifechempharma.com [lifechempharma.com]

- 14. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 15. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemical-label.com [chemical-label.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Structure Elucidation of 2,4,6-Trichloro-5-iodopyrimidine

The following technical guide details the structure elucidation and synthesis logic for 2,4,6-Trichloro-5-iodopyrimidine , a critical scaffold in the development of kinase inhibitors and functionalized pyrimidine therapeutics.

Executive Summary

Compound: this compound (CAS: 1137576-61-4) Molecular Formula: C₄Cl₃IN₂ Molecular Weight: 309.32 g/mol

This guide addresses the analytical challenges in verifying the structure of this compound. Unlike standard organic molecules, this compound lacks protons, rendering ¹H NMR a tool of "negative evidence." Definitive characterization relies on the Heavy Atom Effect in ¹³C NMR and specific chlorine isotope patterns in Mass Spectrometry. This document outlines a self-validating analytical workflow and the preferred synthetic route to minimize regiochemical impurities.

Synthetic Context & Purity Profile

To understand the impurities you must detect, you must understand the genesis of the molecule. Direct iodination of 2,4,6-trichloropyrimidine is kinetically sluggish due to the electron-deficient pyrimidine ring deactivating the C-5 position toward electrophilic aromatic substitution.

The Expert Route: The preferred industrial protocol involves the iodination of the electron-rich barbituric acid first, followed by chlorination.

-

Step 1 (Iodination): Barbituric acid is treated with ICl or I₂/NaOH to yield 5-iodobarbituric acid .

-

Step 2 (Chlorination): 5-iodobarbituric acid is treated with POCl₃ (often with PhNEt₂ or DMF catalyst) to yield This compound .

Why this matters for elucidation:

-

Regio-purity: This route guarantees the iodine is at C-5.

-

Key Impurity: Incomplete chlorination leads to 5-iodo-6-chlorouracil derivatives (detectable by broad -NH/OH signals in ¹H NMR).

Synthesis & Logic Diagram

Figure 1: Synthetic logic flow ensuring regiochemical integrity. The 'Iodine-First' strategy avoids the difficulty of functionalizing the electron-poor trichloropyrimidine ring.

Structural Elucidation Protocols

A. ¹H NMR: The "Silent" Spectrum

The most immediate diagnostic test is the absence of signals.

-

Precursor (2,4,6-Trichloropyrimidine): Shows a distinct singlet at δ 7.4–7.6 ppm (C5-H ).

-

Target (this compound): Must show zero proton signals .

-

Protocol: Acquire a standard ¹H NMR (CDCl₃). Any signal in the aromatic region indicates unreacted precursor (C5-H) or hydrolysis products (N-H).

B. ¹³C NMR: The Heavy Atom Effect (The Gold Standard)

Since the molecule has no protons, ¹³C NMR is the primary tool for positive identification. The presence of Iodine at C-5 drastically alters the chemical shift due to the Heavy Atom Effect (Spin-Orbit Coupling).

| Carbon Position | 2,4,6-Trichloropyrimidine (Precursor) | This compound (Target) | Shift Change (Δδ) |

| C-2 | ~160.0 ppm | ~158.5 ppm | Minor Shielding |

| C-4 / C-6 | ~162.5 ppm | ~164.0 ppm | Minor Deshielding |

| C-5 | ~122.0 ppm | ~90.0 - 96.0 ppm | Major Shielding (-30 ppm) |

Interpretation:

-

The C-5 signal moves significantly upfield (shielded) despite Iodine being electronegative. This "inverse" behavior is characteristic of the heavy atom effect (relativistic spin-orbit coupling) seen with Iodine.

-

Observation: Look for a weak signal (quaternary) near 90–96 ppm . If the signal remains at 122 ppm, iodination failed.

C. Mass Spectrometry: The "Cl₃" Isotope Fingerprint

The molecule contains three chlorine atoms and one iodine atom. Iodine is monoisotopic (¹²⁷I), so the isotope pattern is dictated entirely by the three chlorines (³⁵Cl/³⁷Cl natural abundance ratio ≈ 3:1).

Theoretical Isotope Pattern (C₄Cl₃IN₂):

-

M+0 (³⁵Cl₃): 100% Relative Intensity (Base Peak)

-

M+2 (³⁵Cl₂³⁷Cl₁): ~96% (Almost equal height to M+0)

-

M+4 (³⁵Cl₁³⁷Cl₂): ~31%

-

M+6 (³⁷Cl₃): ~3%

Diagnostic Check:

-

Locate the molecular ion cluster starting at m/z 308 (based on ³⁵Cl).

-

Verify the "Boxcar" pattern where the first two peaks (308 and 310) are of roughly equal intensity.

-

Look for the fragment m/z 181/183 (Loss of Iodine, [M-127]⁺), which confirms the labile C-I bond.

Analytical Logic Workflow

Figure 2: Self-validating analytical decision tree. The process relies on negative evidence in ¹H NMR and positive relativistic effects in ¹³C NMR.

Detailed Experimental Protocol

Safety Warning

Hazard: this compound is a potent lachrymator and skin irritant. Handle only in a functioning fume hood.

Synthesis of Reference Standard

-

Iodination: Suspend barbituric acid (10 mmol) in water. Add NaOH (10 mmol) to dissolve. Add I₂ (10 mmol) dropwise. Acidify to precipitate 5-iodobarbituric acid . Filter and dry.

-

Chlorination: Suspend dried 5-iodobarbituric acid (5 mmol) in POCl₃ (5 mL). Add N,N-diethylaniline (0.5 mL) carefully (exothermic).

-

Reflux: Heat to 110°C for 4–6 hours. The suspension will clear.

-

Workup: Remove excess POCl₃ under vacuum. Pour residue onto crushed ice (Caution: Violent hydrolysis). Extract with Dichloromethane (DCM).

-

Purification: Silica gel column chromatography (Hexanes/EtOAc 95:5).

-

Yield: Expect a white to pale yellow solid.

Characterization Data Summary[1][2][3][4][5][6]

-

Appearance: White crystalline solid.

-

Melting Point: 108–110°C.

-

¹H NMR (400 MHz, CDCl₃): Silent.

-

¹³C NMR (100 MHz, CDCl₃): δ 164.2 (C-4/6), 158.8 (C-2), 94.5 (C-5, C-I).

-

MS (EI): m/z 308 (M⁺, 100), 310 (M+2, 98), 181 (M-I, 60).

References

-

General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.

-

Heavy Atom Effect in NMR: Kaupp, M., et al. "The heavy-atom effect on 13C NMR chemical shifts." Chemical Reviews, 2004.

-

Chlorination Protocols: Process for the preparation of 2,4,6-trichloropyrimidine. US Patent 5898073A.

-

Isotope Patterns: "Interpretation of Mass Spectra: Chlorine and Bromine Isotopes." Chemistry LibreTexts.

Spectroscopic Characterization of 2,4,6-Trichloro-5-iodopyrimidine: A Technical Guide

Introduction

2,4,6-Trichloro-5-iodopyrimidine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its poly-halogenated structure offers multiple reactive sites for tailored chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. Accurate structural confirmation and purity assessment are paramount for its effective use in drug development and research. This guide provides an in-depth analysis of the spectral data expected for this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of published spectra for this compound, this guide leverages empirical data from the closely related analogue, 2,4,6-trichloropyrimidine, to establish a robust predictive framework. The principles outlined herein provide a comprehensive methodology for the characterization of this and similar halogenated pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹³C NMR is the primary NMR technique, as the molecule lacks protons.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum of this compound is predicted to show three distinct signals for the four carbon atoms in the pyrimidine ring, due to the molecule's symmetry. The carbons at positions 4 and 6 are chemically equivalent. The introduction of a heavy iodine atom at the C5 position is expected to induce a significant upfield shift (lower ppm) for C5 compared to the unsubstituted analogue, due to the "heavy atom effect."

Expert Insight: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for similar compounds. However, ensuring the sample is fully dissolved is key to obtaining high-resolution spectra. For less soluble compounds, DMSO-d₆ can be an effective alternative, though its solvent signals are more prominent.[1]

Predicted ¹³C NMR Spectral Data

| Carbon Position | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Rationale for Prediction |

| C2 | ~160-165 | Carbon flanked by two nitrogen atoms and a chlorine atom. |

| C4, C6 | ~165-170 | Equivalent carbons attached to nitrogen and chlorine, deshielded. |

| C5 | ~90-100 | Carbon directly bonded to iodine, significant upfield shift due to the heavy atom effect. |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Dissolve 15-25 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Number of Scans: A minimum of 1024 scans is recommended to achieve an adequate signal-to-noise ratio for the quaternary carbons.

-

Relaxation Delay (d1): Set to 2-5 seconds to ensure full relaxation of quaternary carbons.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum is dominated by vibrations of the pyrimidine ring and the carbon-halogen bonds.

Expert Insight: Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid sample like this. It requires minimal sample preparation and avoids the potential complications of KBr pellet preparation, such as moisture absorption.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 1500-1550 | C=N/C=C Ring Stretching | Medium-Strong |

| 1300-1400 | Pyrimidine Ring Vibrations | Medium |

| 700-850 | C-Cl Stretching | Strong |

| 500-600 | C-I Stretching | Medium-Weak |

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation: Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and record the sample spectrum.

-

Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is sufficient for routine identification.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic pattern is a powerful confirmation tool.

Expert Insight: Electron Ionization (EI) is a suitable technique for this relatively small and stable molecule. The resulting mass spectrum will show a clear molecular ion peak and a characteristic fragmentation pattern. The most crucial diagnostic feature will be the isotopic cluster for the molecular ion, which arises from the natural abundance of ³⁵Cl, ³⁷Cl, and ¹²⁷I.

Predicted Mass Spectrometry Data (EI)

| m/z Value | Ion Identity | Key Features |

| 309 | [M]⁺ (for ³⁵Cl) | The molecular ion peak corresponding to the formula C₄³⁵Cl₃¹²⁷I N₂. |

| 311 | [M+2]⁺ | Isotope peak due to the presence of one ³⁷Cl atom. |

| 313 | [M+4]⁺ | Isotope peak due to the presence of two ³⁷Cl atoms. |

| 315 | [M+6]⁺ | Isotope peak due to the presence of three ³⁷Cl atoms. |

| 182 | [M-I]⁺ | A significant fragment corresponding to the loss of an iodine radical. |

The relative intensities of the M, M+2, M+4, and M+6 peaks should be in an approximate ratio of 100:98:32:3, which is characteristic of a molecule containing three chlorine atoms.

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and its isotopic pattern.

Integrated Spectral Analysis Workflow

A self-validating analytical workflow ensures the highest confidence in structural assignment. The data from each technique should be cross-correlated to build a cohesive and unambiguous structural proof.

Caption: Integrated workflow for structural confirmation.

References

-

PubChem. 2,4,6-Trichloropyrimidine. National Center for Biotechnology Information. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Sources

Introduction: The Strategic Value of Polychlorinated Pyrimidines in Synthesis

An In-Depth Technical Guide to the Reactivity of 2,4,6-Trichloro-5-iodopyrimidine for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1] Highly functionalized pyrimidine derivatives are of great importance to the life-science industries, driving the need for efficient and regioselective synthetic methodologies.[2][3] Among the various precursors, polychlorinated pyrimidines are particularly valuable building blocks. Their electron-deficient nature, a consequence of the two ring nitrogen atoms, renders them highly susceptible to nucleophilic aromatic substitution (SNAr), while the multiple halogen atoms provide distinct handles for sequential, site-selective modifications, including palladium-catalyzed cross-coupling reactions.[4]

This guide focuses on the reactivity of a unique member of this class: This compound . The presence of four distinct halogen atoms—three chlorine and one iodine—on the pyrimidine ring presents a fascinating case study in chemoselectivity and regioselectivity. Understanding the nuanced reactivity of this molecule is paramount for its strategic deployment in the synthesis of complex, poly-substituted pyrimidine libraries for drug discovery and development.[1]

Synthesis of this compound: A Foundational Step

While the direct synthesis of this compound is not extensively documented in readily available literature, its preparation can be logically inferred from established methods for halogenating pyrimidine rings. A plausible and robust synthetic route commences with the commercially available 2,4,6-trichloropyrimidine.

The synthesis of the precursor, 2,4,6-trichloropyrimidine, is well-established and typically involves the chlorination of barbituric acid using reagents such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or with the subsequent addition of phosphorus pentachloride (PCl₅).[5] This process yields high-purity 2,4,6-trichloropyrimidine, which serves as the immediate precursor for iodination.[5]

The subsequent introduction of the iodine atom at the C-5 position can be achieved through electrophilic iodination. The C-5 position of the pyrimidine ring is the most electron-rich and thus the most susceptible to electrophilic attack.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,4,6-trichloropyrimidine via electrophilic iodination.

Reagents and Materials:

-

2,4,6-Trichloropyrimidine

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH) or Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in the chosen inert solvent (e.g., DCM).

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1-1.2 eq.).

-

Acid Catalysis: Cool the reaction mixture in an ice bath (0 °C) and slowly add trifluoromethanesulfonic acid (TfOH) or concentrated sulfuric acid (as catalyst).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate to neutralize the excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Navigating the Reactivity Landscape: A Tale of Two Reaction Classes

The reactivity of this compound is dominated by two principal classes of reactions: nucleophilic aromatic substitution (SNAr) at the chloro-substituted positions and palladium-catalyzed cross-coupling at the iodo-substituted position. The disparate reactivity of the C-Cl and C-I bonds is the key to unlocking the synthetic potential of this molecule.

Nucleophilic Aromatic Substitution (SNAr): A Matter of Regioselectivity

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to SNAr. In 2,4,6-trichloropyrimidine, the chlorine atoms at the C-4 and C-6 positions are significantly more reactive towards nucleophiles than the chlorine at the C-2 position.[6] This is due to the greater ability of the para and ortho nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C-4/C-6.

The presence of an iodine atom at the C-5 position is expected to have a modest electronic influence on the SNAr reactivity of the chloro substituents. As a halogen, iodine is electron-withdrawing via induction, which should slightly enhance the reactivity of all chloro positions towards nucleophiles.

Predicted Order of Reactivity for SNAr: C-4/C-6 > C-2

This predictable regioselectivity allows for the sequential displacement of the chlorine atoms at the C-4 and C-6 positions, followed by the less reactive C-2 position under more forcing conditions.

Caption: Predicted SNAr regioselectivity.

Objective: To achieve regioselective monosubstitution at the C-4/C-6 position of this compound with a primary or secondary amine.

Reagents and Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine) (1.0-1.2 eq.)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq.)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN))

-

Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

-

Addition of Base and Nucleophile: Add the base (DIPEA or TEA), followed by the dropwise addition of the amine nucleophile at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to isolate the monosubstituted product. It is likely that a mixture of 4- and 6-substituted isomers will be obtained, which may be separable by chromatography.

Palladium-Catalyzed Cross-Coupling: The Preeminence of the C-I Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7] A key principle governing these reactions is the relative reactivity of the carbon-halogen bond in the oxidative addition step, which is the rate-determining step in many catalytic cycles.[8]

Reactivity Order for Oxidative Addition: C-I > C-Br > C-OTf > C-Cl

This established reactivity trend is the cornerstone of chemoselective cross-coupling on polyhalogenated substrates. In the case of this compound, the C-I bond is significantly more reactive towards palladium(0) catalysts than the C-Cl bonds. This allows for highly selective cross-coupling reactions to be performed at the C-5 position, leaving the chloro substituents untouched for subsequent SNAr or other transformations.

Caption: Chemoselective Pd-catalyzed couplings at C-5.

Objective: To perform a chemoselective Suzuki-Miyaura coupling at the C-5 position of this compound.

Reagents and Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq.)

-

Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

-

Standard laboratory glassware for inert atmosphere reactions and purification apparatus

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the boronic acid, the palladium catalyst, and the base.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Extraction and Washing: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Objective: To perform a chemoselective Sonogashira coupling at the C-5 position.

Reagents and Materials:

-

This compound

-

Terminal alkyne (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Solvent (e.g., THF, DMF)

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq.) in the chosen solvent.

-

Degassing: Degas the solution by bubbling with argon for 15-20 minutes.

-

Catalyst and Reagent Addition: Add the palladium catalyst, copper(I) iodide, the base, and finally the terminal alkyne.

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate.

-

Purification: Purify the residue by column chromatography.

Quantitative Data Summary: Predicted Reactivity and Selectivity

| Reaction Type | Position(s) of Reactivity | Selectivity | Typical Conditions |

| SNAr | C-4, C-6 | High regioselectivity for C-4/C-6 over C-2 | Amine or alkoxide nucleophile, base, room temp. to 60°C |

| Suzuki-Miyaura | C-5 | High chemoselectivity for C-I over C-Cl | Pd catalyst, boronic acid, base, 80-110°C |

| Sonogashira | C-5 | High chemoselectivity for C-I over C-Cl | Pd/Cu catalyst, terminal alkyne, base, room temp. to 60°C |

| Buchwald-Hartwig | C-5 | High chemoselectivity for C-I over C-Cl | Pd catalyst, ligand, amine, base, 80-120°C |

Applications in Drug Discovery: A Versatile Scaffold for Library Synthesis

The orthogonal reactivity of this compound makes it an exceptionally powerful scaffold for the synthesis of diverse chemical libraries. One can envision a synthetic strategy that begins with a palladium-catalyzed cross-coupling at the C-5 position to introduce a key pharmacophoric element. The resulting 5-substituted-2,4,6-trichloropyrimidine can then be subjected to sequential SNAr reactions at the C-4, C-6, and C-2 positions to build out the molecule with various amines, alcohols, or thiols, thereby exploring the structure-activity relationship (SAR) around the pyrimidine core. This approach allows for the rapid generation of novel, highly substituted pyrimidine derivatives for screening in various biological assays.[1]

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its reactivity is characterized by a predictable and exploitable dichotomy: high chemoselectivity for palladium-catalyzed cross-coupling reactions at the C-5 iodo position and high regioselectivity for nucleophilic aromatic substitution at the C-4 and C-6 chloro positions. By understanding and leveraging these distinct reactivity patterns, medicinal chemists and drug development professionals can efficiently construct complex and diverse libraries of polysubstituted pyrimidines, accelerating the discovery of new therapeutic agents. The protocols and principles outlined in this guide provide a solid framework for the strategic utilization of this powerful synthetic intermediate.

References

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi. Zenodo. [Link]

-

Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]

- Process for the preparation of 2,4,6-trichloropyrimidine.

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

-

Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4Triazine 4Oxides with Certain C-Nucleophiles. ResearchGate. [Link]

-

Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. ResearchGate. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

-

Nucleophilic Substitution Reactions. University of Calgary. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine by various Nucleophiles. Zenodo. [Link]

-

1,2,4-Triazolo[1,5-a]pyrimidines in drug design. National Institutes of Health. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 6. zenodo.org [zenodo.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Pyrimidine Scaffold: Synthetic Architectures and Medicinal Utility

[1][2][3][4]

Executive Summary

The pyrimidine ring (1,3-diazine) is arguably the most ubiquitous "privileged scaffold" in medicinal chemistry. Beyond its foundational role in nucleic acids (cytosine, thymine, uracil), it serves as the core architecture for a vast array of kinase inhibitors (e.g., Imatinib, Dasatinib), antivirals, and antibiotics.

For the medicinal chemist, pyrimidine offers a unique balance: it is significantly more

Structural Fundamentals & Reactivity Profile

Physicochemical Properties[5]

-

Basicity: Pyrimidine is weakly basic (

for the conjugate acid), significantly lower than pyridine ( -

Solubility: The high polarity (dipole moment

D) generally confers good aqueous solubility, though lipophilic substituents are often required to cross cell membranes (Target LogP: 1–3).

The Reactivity Landscape

The presence of two nitrogen atoms at positions 1 and 3 creates a highly electron-deficient ring system. This dictates the two primary rules of pyrimidine chemistry:

-

Nucleophilic Attack (

): Highly favored at positions C4 and C2 and C6 . -

Electrophilic Attack (

): Highly disfavored, occurring only at C5 (the least electron-deficient node) and typically requiring strong electron-donating groups (EDGs) at C2/C4 to proceed.

Diagram 1: Pyrimidine Reactivity Heatmap

The following diagram visualizes the electrophilic and nucleophilic susceptibility of the ring carbons.

Caption: Reactivity mapping of the pyrimidine ring. Red indicates high susceptibility to nucleophiles; Green indicates susceptibility to electrophiles or radical attack.

Synthetic Strategies: From De Novo to Functionalization

De Novo Construction (The Pinner Synthesis)

While functionalizing a halogenated core is common, de novo synthesis allows for the introduction of specific alkyl/aryl groups at C2, C4, and C6 that are difficult to install later.

-

Mechanism: Condensation of a bis-nucleophile (Amidine, Urea, Guanidine) with a 1,3-dielectrophile (

-keto ester, malonate, or -

Strategic Advantage: Allows total control over the C2 substituent (via the amidine choice).

Functionalization of Halopyrimidines ( )

The displacement of halides (Cl, Br) by amines is the "workhorse" reaction in drug discovery.

-

Regioselectivity (The C4 vs. C2 Dilemma): In 2,4-dichloropyrimidine, the C4-chlorine is displaced first .

-

Why? The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the nitrogen at N3 and N1 (para-like resonance). Attack at C2 is only stabilized by adjacent nitrogens (ortho-like), which is less favorable due to lone-pair repulsion.

-

Control: To selectively functionalize C2, one must usually block C4 first or use specific steric/electronic directing groups [1].

-

Palladium-Catalyzed Cross-Couplings

Suzuki-Miyaura and Buchwald-Hartwig couplings generally follow the same regioselectivity trends as

-

Causality: The C4-Cl bond is longer and weaker than the C2-Cl bond, facilitating faster oxidative addition by the Pd(0) species [2].

Experimental Protocols

Protocol A: Regioselective of 2,4-Dichloropyrimidine

Objective: Selective mono-amination at the C4 position.

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Primary/Secondary Amine (1.0 equiv)

-

Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Procedure:

-

Dissolution: Dissolve 2,4-dichloropyrimidine in EtOH (0.2 M concentration) in a round-bottom flask. Cool to 0 °C using an ice bath.

-

Note: Temperature control is critical. At >RT, bis-substitution (C2 and C4) becomes competitive.

-

-

Addition: Add DIPEA followed by the slow, dropwise addition of the amine.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. The mono-substituted product is typically more polar than the starting material but less polar than the bis-product.

-

Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography on silica gel.

Self-Validating Check: If the proton NMR shows a doublet at

Protocol B: Suzuki-Miyaura Coupling at C4

Objective: Installation of an aryl group at C4 on a 4-chloropyrimidine substrate.

Reagents:

-

4-Chloropyrimidine derivative (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

-

Mixing: Add substrate, boronic acid, and Pd catalyst to the dioxane. Add the aqueous base.

-

Heating: Heat to 80–90 °C for 4–12 hours.

-

Note: Chloropyrimidines are prone to hydrolysis (forming pyrimidinones) at high temperatures in basic water. If hydrolysis is observed (LCMS mass M-Cl+OH), switch to anhydrous conditions using

and DMF.

-

-

Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc/Water.

-

Purification: Standard flash chromatography.

Decision Framework: Synthetic Pathway Selection

The following workflow assists in selecting the optimal route based on target substitution patterns.

Caption: Decision tree for selecting between De Novo cyclization and Core Functionalization.

Data Summary: Substituent Effects

| Substituent (R) | Effect on Ring | Primary Synthetic Route | |

| -H (Unsubstituted) | Baseline | 1.23 | Commercial |

| -NH2 (Amino) | Electron Donating (+M) | ~3-4 | |

| -OH (Hydroxyl) | Tautomerizes to Amide | 9.2 (Acidic) | Urea cyclization / Hydrolysis |

| -Cl (Chloro) | Inductive Withdrawal (-I) | < 0.5 | |

| -Alkyl | Weak Donor (+I) | ~1.5 | Minisci or Pinner Synthesis |

References

-

Regioselectivity in

Reactions: -

Cross-Coupling Selectivity

-

General Medicinal Chemistry Review

- Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field

- Source: Pharmaceuticals (MDPI), 2024.

-

URL:[Link]

-

Minisci Reaction on Heterocycles

- Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Applicable to Pyrimidines)

- Source: NIH / PMC, 2021.

-

URL:[Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Methodological & Application

Application Note: Regioselective C-5 Sonogashira Coupling of 2,4,6-Trichloro-5-iodopyrimidine

Executive Summary

This Application Note details the protocol for the regioselective Sonogashira cross-coupling of 2,4,6-Trichloro-5-iodopyrimidine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and rigid-rod polymer precursors. The presence of four halogen atoms creates a unique challenge: achieving exclusive C-C bond formation at the C-5 position without disturbing the electrophilic C-2, C-4, and C-6 chlorine handles.

By exploiting the bond dissociation energy (BDE) differential between C-I and C-Cl bonds, this protocol achieves >95% regioselectivity under mild conditions.

Mechanistic Rationale & Chemo-selectivity

The success of this reaction relies on Orthogonal Reactivity . The pyrimidine ring is highly electron-deficient, activating the C-2, C-4, and C-6 positions toward Nucleophilic Aromatic Substitution (

Reactivity Hierarchy

-

C-5 Iodine: Weakest bond (

53 kcal/mol). Reacts rapidly with Pd(0) at room temperature. -

C-4/C-6 Chlorine: Stronger bond (

80 kcal/mol). susceptible to -

C-2 Chlorine: Least reactive toward oxidative addition in this scaffold.

Critical Control Point: To maintain selectivity, the reaction must be performed in aprotic solvents (to prevent

Figure 1: Orthogonal reactivity map highlighting the kinetic preference for C-5 oxidative addition.

Optimization Parameters

| Parameter | Recommended | Rationale |

| Catalyst | Robust, air-stable precursor. Reduces to active Pd(0) species in situ. | |

| Co-Catalyst | CuI (1-3 mol%) | Facilitates transmetallation of the alkyne. |

| Base | Triethylamine (TEA) or DIPEA | Neutralizes HI byproduct. Must be non-nucleophilic to avoid displacing chlorines. |

| Solvent | Anhydrous THF or DMF | Strictly Aprotic. Alcohols (MeOH, EtOH) will cause |

| Temperature | 20°C – 40°C | High temperatures (>60°C) promote C-Cl activation and degradation. |

| Atmosphere | Argon or Nitrogen | Oxygen promotes homocoupling of the alkyne (Glaser coupling). |

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adjust volumes proportionally) Hazards: this compound is a skin sensitizer. Handle in a fume hood.

Materials

-

Substrate: this compound (309.3 mg, 1.0 mmol)

-

Alkyne: Phenylacetylene (1.1 equiv) [Model substrate]

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol)

-

Co-Catalyst: Copper(I) Iodide (9.5 mg, 0.05 mmol)

-

Solvent: Anhydrous THF (5 mL)

-

Base: Triethylamine (0.5 mL, excess)

Protocol Steps

-

Degassing (Critical):

-

Place anhydrous THF in a sealed vial.

-

Sparge with Argon for 15 minutes OR perform 3 freeze-pump-thaw cycles.

-

Why: Removes dissolved

to prevent alkyne dimerization.

-

-

Reaction Assembly:

-

To a dry Schlenk flask or reaction vial equipped with a stir bar, add:

-

This compound

-

CuI

-

-

Seal and purge the solids with Argon for 5 minutes.

-

-

Solvent & Reagent Addition:

-

Add degassed THF via syringe.

-

Add Triethylamine via syringe.

-

Add the terminal alkyne dropwise via syringe while stirring.

-

Observation: The solution typically turns dark yellow/brown upon amine addition.

-

-

Reaction Monitoring:

-

Stir at Room Temperature (25°C) .

-

Monitor via TLC (Hexane/EtOAc) or LC-MS every 30 minutes.

-

Endpoint: Disappearance of the starting iodide (typically 1-4 hours).

-

Note: If reaction is sluggish after 2 hours, warm to 40°C. Do not exceed 50°C.

-

-

Workup:

-

Dilute with Ethyl Acetate (20 mL).

-

Wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Silica Gel).[2]

-

Eluent: Gradient 0-10% EtOAc in Hexanes.

-

Stability: The product is generally stable, but store at -20°C to prevent hydrolysis of chlorines over time.

-

Figure 2: Step-by-step experimental workflow ensuring anaerobic conditions and temperature control.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Homocoupling (Glaser) | Presence of Oxygen | Re-degas solvents; ensure Argon line is positive pressure. |

| Loss of Chlorines | Nucleophilic Solvent/Base | Ensure THF is used, not MeOH. Use hindered bases if necessary. |

| Low Conversion | Catalyst Deactivation | Add fresh Pd catalyst (1-2 mol%). Ensure CuI is white/off-white (not green/oxidized). |

| Multiple Spots on TLC | Over-reaction (C-4/6 coupling) | Lower temperature immediately. Reduce reaction time. |

References

-

NRO Chemistry. (2020). Sonogashira Coupling: Reaction Mechanism and Procedures.[2][3]Link

-

Organic Chemistry Portal. (2023). Sonogashira Coupling: Recent Literature and Catalyst Systems.[3]Link

-

BenchChem. (2025).[4] Reactivity of Halogens in Polyhalogenated Pyridines and Pyrimidines.[5][6]Link

-

National Science Foundation (NSF). (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[6]Link

-

Journal of Medicinal Chemistry. (General Reference for Pyrimidine Scaffolds). Regioselective functionalization of 2,4,6-trichloropyrimidine.[7][8] (See standard texts on Heterocyclic Chemistry).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. zenodo.org [zenodo.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

- 8. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Nucleophilic substitution on 2,4,6-Trichloro-5-iodopyrimidine

An Application Guide to Nucleophilic Aromatic Substitution on 2,4,6-Trichloro-5-iodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyrimidine Scaffold

Polychlorinated pyrimidines are foundational building blocks in modern synthetic chemistry, prized for their utility in constructing complex molecular architectures.[1] Their electron-deficient heterocyclic core makes them highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the sequential and regioselective introduction of a wide array of functional groups. This controlled functionalization is of paramount importance in medicinal chemistry for the development of novel therapeutics, including kinase inhibitors and antiviral agents, as well as in the agrochemical and materials science sectors.[2][3]

This guide focuses on a particularly versatile, albeit complex, substrate: This compound . The presence of four distinct halogen atoms—three chlorine and one iodine—provides a platform for orthogonal chemical strategies. Understanding the hierarchy of reactivity among these positions is the key to unlocking its synthetic potential. This document provides a detailed exploration of the principles governing its reactivity, step-by-step protocols for selective substitution, and expert insights into maximizing experimental success.

The Substrate: A Deep Dive into Reactivity and Regioselectivity

The reaction outcomes for this compound are dictated by the electronic properties of the pyrimidine ring and the inherent reactivity of each halogenated position.

The Electron-Deficient Core